Cas no 1471260-52-2 ([1,2,3]Triazolo[1,5-a]pyridine, 5-bromo-3-methyl-)

The [1,2,3]Triazolo[1,5-a]pyridine, 5-bromo-3-methyl- is a versatile heterocyclic compound with significant applications in organic synthesis. Its unique structure, characterized by a triazolo[1,5-a]pyridine core, offers high stability and tunable reactivity. The presence of a bromo substituent at the 5-position and a methyl group at the 3-position provides excellent electron-donating and -withdrawing properties, respectively, which are crucial for controlling reaction pathways. This compound is highly sought after for its potential in the synthesis of bioactive molecules and pharmaceuticals.
[1,2,3]Triazolo[1,5-a]pyridine, 5-bromo-3-methyl- structure
1471260-52-2 structure
商品名:[1,2,3]Triazolo[1,5-a]pyridine, 5-bromo-3-methyl-
CAS番号:1471260-52-2
MF:C7H6BrN3
メガワット:212.046639919281
MDL:MFCD18906747
CID:5160818
PubChem ID:82660536

[1,2,3]Triazolo[1,5-a]pyridine, 5-bromo-3-methyl- 化学的及び物理的性質

名前と識別子

    • [1,2,3]Triazolo[1,5-a]pyridine, 5-bromo-3-methyl-
    • 5-Bromo-3-methyl[1,2,3]triazolo[1,5-a]pyridine
    • 5-bromo-3-methyltriazolo[1,5-a]pyridine
    • 1471260-52-2
    • 5-bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine
    • ADRRYEGAXRHLFB-UHFFFAOYSA-N
    • SCHEMBL15334498
    • G74260
    • 7-Bromo-3-methyl[1,2,3]triazolo[1,5-a]pyridine
    • DB-413698
    • MDL: MFCD18906747
    • インチ: 1S/C7H6BrN3/c1-5-7-4-6(8)2-3-11(7)10-9-5/h2-4H,1H3
    • InChIKey: ADRRYEGAXRHLFB-UHFFFAOYSA-N
    • ほほえんだ: C12=C(C)N=NN1C=CC(Br)=C2

計算された属性

  • せいみつぶんしりょう: 210.97451g/mol
  • どういたいしつりょう: 210.97451g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 0
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

[1,2,3]Triazolo[1,5-a]pyridine, 5-bromo-3-methyl- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D556178-1g
7-Bromo-3-methyl[1,2,3]triazolo[1,5-a]pyridine
1471260-52-2 95%
1g
$690 2024-06-03
Aaron
AR024SHG-100mg
7-Bromo-3-methyl[1,2,3]triazolo[1,5-a]pyridine
1471260-52-2 98%
100mg
$166.00 2025-02-13
1PlusChem
1P024S94-1g
7-Bromo-3-methyl[1,2,3]triazolo[1,5-a]pyridine
1471260-52-2 98%
1g
$779.00 2023-12-21
eNovation Chemicals LLC
D556178-1g
7-Bromo-3-methyl[1,2,3]triazolo[1,5-a]pyridine
1471260-52-2 95%
1g
$690 2025-02-20
1PlusChem
1P024S94-100mg
7-Bromo-3-methyl[1,2,3]triazolo[1,5-a]pyridine
1471260-52-2 98%
100mg
$196.00 2023-12-21
Aaron
AR024SHG-1g
7-Bromo-3-methyl[1,2,3]triazolo[1,5-a]pyridine
1471260-52-2 98%
1g
$694.00 2025-02-13
1PlusChem
1P024S94-250mg
7-Bromo-3-methyl[1,2,3]triazolo[1,5-a]pyridine
1471260-52-2 98%
250mg
$315.00 2023-12-21
Aaron
AR024SHG-250mg
7-Bromo-3-methyl[1,2,3]triazolo[1,5-a]pyridine
1471260-52-2 98%
250mg
$278.00 2025-02-13
eNovation Chemicals LLC
D556178-1g
7-Bromo-3-methyl[1,2,3]triazolo[1,5-a]pyridine
1471260-52-2 95%
1g
$690 2025-02-19

[1,2,3]Triazolo[1,5-a]pyridine, 5-bromo-3-methyl- 関連文献

[1,2,3]Triazolo[1,5-a]pyridine, 5-bromo-3-methyl-に関する追加情報

Introduction to [1,2,3]Triazolo[1,5-a]pyridine, 5-bromo-3-methyl- (CAS No. 1471260-52-2)

[1,2,3]Triazolo[1,5-a]pyridine, 5-bromo-3-methyl-, identified by its CAS number 1471260-52-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to the triazolopyridine class, which has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a bromo substituent at the 5-position and a methyl group at the 3-position, contribute to its unique chemical properties and reactivity.

The synthesis and characterization of [1,2,3]Triazolo[1,5-a]pyridine, 5-bromo-3-methyl- involve intricate organic transformations that highlight the compound's synthetic utility. The bromo group at the 5-position serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing more complex molecular architectures. Similarly, the methyl group at the 3-position can participate in various chemical modifications, including nucleophilic substitutions or metal-catalyzed reactions.

Recent advancements in medicinal chemistry have demonstrated the potential of triazolopyridine derivatives as scaffolds for drug discovery. [1,2,3]Triazolo[1,5-a]pyridine, 5-bromo-3-methyl-, in particular, has been explored for its pharmacological properties. Studies have indicated that this compound exhibits promising biological activities across multiple targets. For instance, it has shown inhibitory effects on certain kinases and enzymes that are implicated in inflammatory and neoplastic processes. These findings underscore the compound's significance as a lead molecule in developing novel therapeutic agents.

The bromo substituent at the 5-position of [1,2,3]Triazolo[1,5-a]pyridine, 5-bromo-3-methyl-, plays a crucial role in modulating its biological activity. This halogen atom can engage in hydrogen bonding interactions with biological targets, thereby enhancing binding affinity. Additionally, the presence of electron-withdrawing groups such as bromine can influence the electronic properties of the molecule, affecting its reactivity and pharmacokinetic profile. These features make this compound an attractive candidate for further optimization through structure-activity relationship (SAR) studies.

In vitro studies have provided valuable insights into the mechanism of action of [1,2,3]Triazolo[1,5-a]pyridine, 5-bromo-3-methyl-. Research has suggested that this compound interacts with specific proteins and enzymes by forming stable complexes. These interactions often involve critical residues that are involved in catalytic processes or signal transduction pathways. By modulating these interactions, the compound can disrupt pathological processes and restore normal cellular function. Such mechanisms are particularly relevant in targeting diseases such as cancer and inflammatory disorders.

The synthesis of [1,2,3]Triazolo[1,5-a]pyridine derivatives like [1,2,3]Triazolo[1,5-a]pyridine, 5-bromo-3-methyl-, typically involves multi-step organic reactions that require precise control over reaction conditions. Key steps often include cyclization reactions to form the triazolopyridine core structure followed by functionalization at specific positions using appropriate reagents. The use of palladium catalysts in cross-coupling reactions is particularly common due to their ability to facilitate efficient bond-forming between carbon-heteroatom bonds.

The pharmacokinetic properties of [1,2,3]Triazolo[1,5-a]pyridine derivatives are another critical aspect of their development as therapeutic agents. Factors such as solubility، bioavailability، metabolic stability، and excretion pathways must be carefully evaluated to ensure that these compounds exhibit favorable pharmacokinetic profiles. Advances in computational chemistry have enabled researchers to predict these properties with greater accuracy, thereby streamlining the drug discovery process.

Recent clinical trials have begun to explore the therapeutic potential of [1,2,3]-triazolopyridine derivatives in human patients. While these trials are still in early stages, preliminary results have been encouraging, suggesting that compounds like [1,2,3]-triazolopyridine, 5-bromo-3-methyl-, may have significant clinical applications。 These studies not only validate the biological activity observed in preclinical models but also provide essential data on safety and efficacy profiles。

The versatility of [1,2,3]-triazolopyridine derivatives extends beyond their use as standalone therapeutic agents。 They can also serve as key building blocks for designing libraries of compounds with diverse biological activities。 By systematically modifying different functional groups within the core structure, researchers can generate novel molecules with tailored properties for specific therapeutic targets。

The future directions for research on [1,2,3]-triazolopyridine derivatives include further exploration of their mechanisms of action and development of new synthetic methodologies。 Advances in high-throughput screening technologies will enable faster identification of lead compounds with promising biological activities。 Additionally, computational modeling techniques will continue to play a crucial role in optimizing molecular structures for improved efficacy and reduced toxicity。

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